3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride
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Overview
Description
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is a heterobifunctional crosslinker. It contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties. This compound is used in various biochemical applications due to its ability to form stable bonds with sulfhydryl and carbonyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using spectroscopic methods to ensure the complete conversion of reactants to the desired product. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The pyridyldithiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free sulfhydryls.
Substitution: The hydrazide group can react with carbonyl compounds to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium meta-periodate is commonly used to oxidize the pyridyldithiol group.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: The hydrazide group reacts with aldehydes or ketones under mild acidic conditions to form stable hydrazone bonds.
Major Products
Oxidation: Disulfide bonds.
Reduction: Free sulfhydryls.
Substitution: Hydrazone bonds.
Scientific Research Applications
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules.
Biology: It is employed in the modification of proteins and peptides, particularly in the formation of protein conjugates.
Medicine: It is used in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: It is used in the production of biosensors and diagnostic assays.
Mechanism of Action
The compound exerts its effects through the formation of stable bonds with sulfhydryl and carbonyl groups. The pyridyldithiol group reacts with free sulfhydryls to form disulfide bonds, while the hydrazide group reacts with carbonyl compounds to form hydrazone bonds. These reactions are facilitated by the specific reactivity of the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyldithio)propionic acid
- 3-(2-Pyridyldithio)propionyl hydrazide
- 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester
Uniqueness
3-(2-Pyridyldithio)propionic acid hydrazine hydrochloride is unique due to its dual reactivity towards both sulfhydryl and carbonyl groups. This makes it a versatile tool in various biochemical applications, allowing for the formation of stable bonds with a wide range of biomolecules .
Properties
IUPAC Name |
hydrazine;3-(pyridin-2-yldisulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2.H4N2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7;1-2/h1-3,5H,4,6H2,(H,10,11);1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDYJWLCWZYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O.NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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